molecular formula C21H20F2N2OS B2429733 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole CAS No. 1226453-09-3

2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole

Cat. No.: B2429733
CAS No.: 1226453-09-3
M. Wt: 386.46
InChI Key: CADLGNLHBIPIDU-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole is a sophisticated, multi-substituted imidazole derivative of significant interest in medicinal chemistry and biological research. This compound belongs to a class of heterocyclic molecules known for their diverse therapeutic potential. The core imidazole ring is a privileged structure in drug discovery, featured in many commercial medications, and is known for its excellent solubility profile and ability to improve the pharmacokinetic parameters of lead compounds . Its specific molecular architecture, incorporating a difluoromethoxy phenyl group and a cyclopentylsulfanyl side chain, suggests potential for interaction with key biological targets. The structural features of this compound are particularly relevant for investigators targeting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a significant therapeutic target in immunology and oncology . Research on analogous phenyl-imidazole derivatives has demonstrated that strategic substitution on the phenyl ring and the imidazole core can lead to potent inhibition of IDO1, an immunosuppressive enzyme that allows tumors to evade the immune system . The cyclopentylsulfanyl (cyclopentylthio) moiety in this compound is designed to enhance lipophilicity and optimize cell membrane permeability, which is critical for efficacy in cellular assays . The presence of the difluoromethoxy group can influence the molecule's electronic properties and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. This chemical is presented as a solid and is intended for non-human research applications only. It is an essential tool for scientists working in drug discovery, particularly in the fields of immunology, cancer research, and inflammatory diseases, where modulating specific enzymatic pathways is a key strategy. Researchers can utilize this compound as a building block for further chemical synthesis or as a reference standard in bioactivity screening campaigns to develop novel therapeutic agents. Intended Use and Disclaimer: This product is for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2OS/c22-20(23)26-17-12-10-16(11-13-17)25-19(15-6-2-1-3-7-15)14-24-21(25)27-18-8-4-5-9-18/h1-3,6-7,10-14,18,20H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADLGNLHBIPIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a suitable imidazole derivative is reacted with a cyclopentylthiol compound under basic conditions. The difluoromethoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, solvent optimization, and reaction condition refinement. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The difluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylthio)-1-(4-methoxyphenyl)-5-phenyl-1H-imidazole: Similar structure but lacks the difluoromethoxy group.

    2-(Cyclopentylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Contains a chlorophenyl group instead of a difluoromethoxyphenyl group.

Uniqueness

The presence of the difluoromethoxy group in 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These properties can lead to improved bioavailability and efficacy in biological applications compared to similar compounds .

Biological Activity

2-(Cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound features a unique imidazole core substituted with cyclopentylsulfanyl and difluoromethoxy groups. This structural complexity is believed to contribute to its diverse biological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often measured using the zone of inhibition method, where compounds are tested against standard antibiotics for comparative analysis.

CompoundZone of Inhibition (mm)
2-(Cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazoleTBD
Streptomycin28
Ciprofloxacin31

Anti-inflammatory Properties

Imidazole derivatives are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The specific mechanisms often involve the modulation of signaling pathways like NF-kB and MAPK.

Antitumor Activity

The potential antitumor effects of imidazole derivatives have been explored in several studies. Compounds similar to 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For example, a study reported that certain imidazole derivatives inhibited the growth of breast cancer cells by disrupting cell cycle progression.

The biological activities of imidazole derivatives can be attributed to their ability to interact with various biological targets:

  • Receptor Antagonism : Some imidazoles act as antagonists at neuropeptide Y receptors, which may influence appetite regulation and metabolic processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase and lipoxygenase.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Jain et al. synthesized several imidazole derivatives, including 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole. Their antimicrobial efficacy was assessed against multiple bacterial strains, revealing promising results compared to standard treatments.
  • Antitumor Research : In another study, researchers investigated the antitumor potential of imidazole derivatives on human breast cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability through apoptosis induction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via multi-component condensation reactions. A validated approach involves reacting a substituted benzil derivative (e.g., 4-(difluoromethoxy)benzil), cyclopentyl thiol, and ammonium acetate in glacial acetic acid under reflux . Key considerations include:

  • Stoichiometric ratios : Excess ammonium acetate (≥2 eq.) ensures complete imine formation.
  • Solvent choice : Glacial acetic acid facilitates protonation of intermediates, enhancing cyclization efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically required due to byproduct formation (e.g., trisubstituted imidazoles) .

Q. Which analytical techniques are most effective for structural characterization of this imidazole derivative, and how are spectral contradictions resolved?

  • Answer :

  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving disorder in sulfanyl or difluoromethoxy substituents .
  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR are critical for verifying substituent positions. For example, the difluoromethoxy group shows a characteristic triplet (J=7275HzJ = 72-75 \, \text{Hz}) in 19F^{19}\text{F}-NMR .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±3 ppm error). Discrepancies between calculated and observed isotopic patterns may indicate incomplete purification .

Q. What in vitro and in vivo models are appropriate for preliminary pharmacological activity screening of this compound?

  • Answer :

  • In vitro : TRPV1 receptor antagonism assays (IC50_{50} determination via calcium flux measurements in HEK293 cells expressing recombinant channels) .
  • Antifungal screening : Broth microdilution assays against Candida albicans (MIC values) .
  • In vivo : Thermal hypersensitivity models (e.g., carrageenan-induced inflammation in rodents) to assess analgesic potential. Plasma concentration thresholds for efficacy (e.g., ED80_{80} values) should correlate with in vitro potency .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the cyclopentylsulfanyl group) be resolved during structural refinement?

  • Answer :

  • Disorder modeling : Use PART instructions in SHELXL to refine occupancies of disordered atoms. Constraints (e.g., SIMU, DELU) stabilize refinement of flexible substituents .
  • Validation tools : Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian09) and Hirshfeld surface analysis to confirm plausible molecular conformations .

Q. What strategies optimize synthetic yield and purity when introducing electron-withdrawing groups (e.g., difluoromethoxy) into the imidazole core?

  • Answer :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of electron-deficient intermediates.
  • Catalytic additives : Molecular sieves (3Å) absorb water, shifting equilibrium toward imine formation.
  • Temperature control : Slow heating (1–2°C/min) minimizes side reactions (e.g., oxidation of thiols) .

Q. How do substituent modifications (e.g., cyclopentylsulfanyl vs. phenyl) impact the compound’s pharmacokinetic profile and target binding affinity?

  • Answer :

  • Lipophilicity : Cyclopentylsulfanyl increases logP vs. phenyl, enhancing blood-brain barrier permeability (critical for CNS-targeted drugs) .
  • Target interactions : The difluoromethoxy group improves metabolic stability by resisting cytochrome P450 oxidation. Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the sulfanyl group and TRPV1 residues (e.g., Tyr511) .

Q. What experimental approaches address regioselectivity challenges during N-1 and C-2 functionalization of the imidazole ring?

  • Answer :

  • Directing groups : Use Boc-protected amines to steer electrophilic substitution to C-4/C-5 positions.
  • Microwave-assisted synthesis : Enhances regioselectivity via rapid, controlled heating (e.g., 150°C, 20 min) .

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

  • Answer :

  • ADMET prediction : Tools like SwissADME estimate clearance rates and potential hepatotoxicity (e.g., CYP3A4 inhibition).
  • Metabolite identification : Molecular dynamics simulations (e.g., GROMACS) predict sulfoxide formation via sulfanyl oxidation .

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